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Compound of Interest

Compound Name: GLYCINE (1,2-13C2)

Cat. No.: B1580130

Get Quote

Welcome to the Advanced NMR Applications Support Center. As a Senior Application Scientist,

I have designed this resource to help researchers, structural biologists, and drug development

professionals overcome severe spectral overlap in complex biomolecular mixtures.

Strategically utilizing Glycine 1,2-13C2 (doubly labeled at the Cα and Carbonyl positions)

allows us to trace backbone connectivity with high precision. However, isotopic enrichment

introduces its own artifacts, such as scalar coupling peak-splitting and dipolar broadening. This

guide provides field-proven, self-validating protocols and mechanistic insights to resolve these

issues and extract high-resolution structural data.
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Workflow for resolving NMR spectral overlap using Glycine 1,2-13C2 labeling strategies.
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Frequently Asked Questions (FAQs): Mechanistic
Insights
Q: Why does double 13C labeling (like Glycine 1,2-13C2) paradoxically increase spectral

overlap in standard 1H-13C HSQC experiments? A: While 13C labeling dramatically increases

sensitivity, adjacent 13C nuclei (the Cα and C=O in Glycine 1,2-13C2) interact via one-bond

scalar couplings (

). In a standard HSQC, this coupling (~54 Hz for Glycine) splits the Cα resonance into a
doublet. In complex mixtures, this peak splitting doubles the number of signals, exacerbating
spectral overlap rather than resolving it[1].

Q: How does the Constant-Time HSQC (ct-HSQC) sequence resolve this coupling artifact? A:

The ct-HSQC sequence replaces the variable

evolution period with a constant time delay (

). During this fixed window, chemical shifts evolve normally, but the

homonuclear scalar coupling evolves to a specific phase. By setting

exactly to

, the anti-phase magnetization refocuses, effectively decoupling the carbon spins and
collapsing the doublet back into a single, high-resolution peak[1].

Q: In solid-state MAS NMR, why do my Glycine 1,2-13C2 signals disappear at low

temperatures? A: Signal acquisition in solid-state NMR relies on Cross-Polarization (CP) from

abundant 1H to 13C. At low temperatures, the rotation of the glycine -NH

group becomes hindered. This altered molecular dynamic drastically shortens the proton spin-
lattice relaxation time in the rotating frame (

H

). If

drops below the CP contact time, polarization dissipates before it can transfer to the 13C
nuclei, resulting in complete signal loss[2].
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Troubleshooting Guide: Field-Proven Interventions
Issue: Poor Intra-residue Cross-Peaks in Solid-State 2D 13C-13C Spectra

Causality: Inefficient homonuclear mixing under Magic Angle Spinning (MAS) prevents

polarization transfer between the Cα and Carbonyl carbons.

Intervention: Implement the SPC-5 rotating frame sequence. SPC-5 provides broadband

-encoded homonuclear double-quantum polarization transfer, which is highly efficient for
backbone-to-sidechain (or Cα-C=O) transfers under fast MAS, minimizing dependence on
chemical shift dispersion[3].

Issue: Inability to distinguish inter-residue vs. intra-residue correlations in 3D CCC experiments.

Causality: Spin diffusion has propagated too far across the carbon network, blurring the

spatial boundaries of the Glycine residue.

Intervention: Titrate your Dipolar Assisted Rotational Resonance (DARR) mixing times. Use

a short mixing time (10–20 ms) to strictly restrict polarization transfer to the directly bonded

Cα-C=O pair within the Glycine 1,2-13C2 residue. Use longer mixing times (100 ms) only

when mapping long-range or inter-residue distance constraints[4].

Validated Experimental Protocols
Protocol A: Constant-Time

H-

C HSQC (Solution-State)
Objective: Collapse the

multiplet to a singlet to resolve overlap in liquid mixtures.

Pulse Calibration: Precisely calibrate the 90° and 180° pulses for both the

H and
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C channels. Causality: Inaccurate pulses lead to incomplete inversion during the constant-
time period, leaving residual

-coupling artifacts.

Calculate the Constant-Time Delay (

): For the aliphatic Cα of Glycine, the

coupling to the carbonyl carbon is approximately 54 Hz. Set the

delay to

(approx. 18.5 ms). Causality: This specific timing ensures the scalar coupling evolves exactly
180°, refocusing the anti-phase magnetization back to in-phase.

Acquisition: Acquire the 2D matrix with appropriate

increments, ensuring the maximum

does not exceed the

delay.

Self-Validation Checkpoint: Process the first 1D slice. If the

delay is perfectly calibrated, the Cα resonance will appear as a pure singlet. The presence of
a dispersive doublet indicates a mismatch between the theoretical

and the actual sample coupling constant.

Protocol B: 2D

C-

C DARR Correlation (Solid-State MAS NMR)
Objective: Disentangle overlapping solid-state resonances by spreading them across a second

C dimension.
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Rotor Packing & MAS: Pack the microcrystalline or fibrillar sample into a MAS rotor (e.g., 2.5

mm or 3.2 mm) and spin at 10-15 kHz. Causality: Fast spinning averages out chemical shift

anisotropy (CSA), narrowing the linewidths.

Optimize CP Contact Time: Set the

H-

C cross-polarization contact time to 700 µs[4]. Causality: This duration maximizes

H

C transfer before

relaxation dominates the spin dynamics.

Set DARR Mixing Time: Set the DARR mixing time to 15 ms for intra-residue correlations.

High-Power Decoupling: Apply SPINAL-64 or completely phase-modulated decoupling at

>70 kHz during acquisition[4].

Self-Validation Checkpoint: Extract a 1D slice at the Glycine C=O frequency (~176 ppm). At a

15 ms mixing time, you should primarily see a single cross-peak at the Cα frequency (~43

ppm). If cross-peaks to neighboring amino acids appear, the mixing time is too long,

compromising intra-residue assignment.

Quantitative Data & Parameter Optimization
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Parameter Optimal Value
Mechanistic
Rationale

Troubleshooting
Impact

~54 Hz

Intrinsic scalar

coupling of Glycine

1,2-

C

.

Causes doublet

splitting in standard

HSQC.

ct-HSQC

Delay
18.5 ms

Satisfies the

condition to refocus

scalar coupling.

Miscalibration leaves

residual dispersive

doublets.

SSNMR CP Contact

Time
700 µs

Balances polarization

buildup against

H

decay.

Too long causes

signal loss due to

relaxation.

DARR Mixing (Intra) 10 - 20 ms

Limits proton-driven

spin diffusion to one-

bond distances.

Too short yields no

cross-peaks; too long

causes overlap.

DARR Mixing (Inter) 100 ms

Allows multi-bond

polarization transfer

for distance

constraints.

Required for de novo

structural

determination.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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